瑞美司他盐酸盐

描述

Resminostat is an orally administered histone deacetylase (HDAC) inhibitor that potentially represents a novel therapy for a broad spectrum of oncology indications . It has shown selectivity for class I, IIB, and IV HDAC enzymes with a particular specificity toward inhibiting the protein HDAC6, which is active in metastasis . It has the potential to provide significant benefit to patients by inhibiting tumor progression and metastasis, inducing tumor regression, and enhancing the body’s own immune response to cancer .

Molecular Structure Analysis

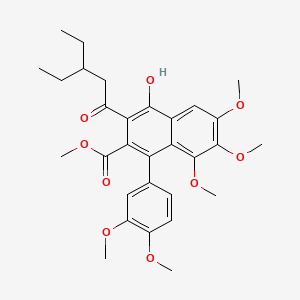

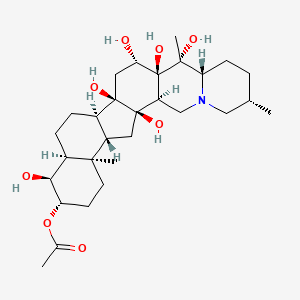

Resminostat (hydrochloride) has a molecular formula of C16H20ClN3O4S and a molar mass of 385.87 g/mol . It is a crystalline solid .Physical And Chemical Properties Analysis

Resminostat (hydrochloride) is a crystalline solid . It has a molecular formula of C16H20ClN3O4S and a molar mass of 385.87 g/mol .科学研究应用

肝细胞癌(HCC)的联合治疗

瑞美司他已在与索拉非尼(一种多激酶抑制剂)联合治疗 HCC 的研究中得到研究。 这种组合已被证明可以抵消血小板介导的促肿瘤效应,这些效应与肿瘤生长和转移有关 。 观察到双重治疗能有效阻断血小板诱导的 HCC 细胞侵袭,表明其在 HCC 治疗中具有改善治疗结果的潜力。

皮肤 T 细胞淋巴瘤 (CTCL) 的治疗

瑞美司他的临床开发目前集中在 CTCL 上。 它已在各种人类异种移植小鼠肿瘤模型中表现出显着的抗肿瘤活性 。 瑞美司他调节 Th1 和 Th2 谱系相关基因表达的能力表明其作为 CTCL 新型治疗方法的潜力。

晚期胆道癌 (BTCs)

瑞美司他正在作为治疗晚期 BTC 的二线化疗方案进行探索。 该化合物对 HDAC 的抑制作用被认为可能改善 BTC 的治疗效果,因为有效的二线化疗方案有限 。

增强对癌症的免疫反应

瑞美司他已显示出增强机体自身对癌症的免疫反应的潜力。 它通过增强自然杀伤 (NK) 细胞的识别和杀伤以及增加肿瘤相关抗原的表达和呈递来提高肿瘤的免疫原性 。

抑制肿瘤进展和转移

在药理学研究中,瑞美司他已被证明可以抑制 HDAC 并诱导组蛋白和非组蛋白的乙酰化,从而导致肿瘤细胞基因表达水平发生改变。 这导致参与细胞分化的途径失调,通常是肿瘤进展和转移的原因 。

与其他抗癌药物联合使用的潜力

瑞美司他已被研究其与其他已建立的疗法(如伊立替康或索拉非尼)联合使用时的协同效应。 这些组合在临床前模型中产生了累加的、协同的抗肿瘤效果,表明瑞美司他有潜力成为多药抗癌治疗方案的一部分 。

作用机制

Target of Action

Resminostat hydrochloride is a potent inhibitor of class I, IIb, and IV histone deacetylases (HDACs), including a pronounced activity against HDAC6 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

Resminostat hydrochloride interacts with its targets (HDACs) by inhibiting their activity. This inhibition leads to an increase in the acetylation of histone and non-histone proteins, resulting in changes in gene expression levels in tumor cells . Furthermore, resminostat hydrochloride restrains the phosphorylation of 4E-BP1 and p70S6k, indicating a disturbance with the Akt signaling pathway .

Biochemical Pathways

The inhibition of HDACs by resminostat results in changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling . This can lead to changes in cell differentiation, which are often the cause for tumor progression, metastasis, and acquired resistance to anti-cancer treatment .

Pharmacokinetics

It has been used in clinical trials, indicating that it has been found to have acceptable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The molecular effects of resminostat hydrochloride include a reduction in the levels of Bim and Bax proteins and Bcl-xL . On a cellular level, resminostat hydrochloride triggers an anti-proliferative response in hepatocellular carcinoma (HCC) cell lines . It also increases the immunogenicity of tumors by enhancing natural killer (NK) cell recognition and killing, increasing expression and presentation of tumor-associated antigens (that support T-cell functions), and reducing unspecific immunosuppressive mechanisms .

Action Environment

The action of resminostat hydrochloride can be influenced by environmental factors such as the presence of other cells in the tumor microenvironment. For example, it has been shown that resminostat, in combination with sorafenib, can counteract platelet-mediated pro-tumoral effects in HCC cells . This suggests that the efficacy and stability of resminostat hydrochloride can be influenced by the presence and activity of other cell types in the tumor environment.

安全和危害

Resminostat is well tolerated in various indications in both monotherapy and in combination with other drugs . The most frequent adverse events are gastrointestinal disorders (i.e., nausea, vomiting, and diarrhea), fatigue, and thrombocytopenia (low platelet count in the blood) . The majority of adverse events are mild to moderate, manageable, and reversible .

未来方向

The clinical development of Resminostat is currently focused on cutaneous T-cell lymphoma (CTCL) . Resminostat was also investigated by 4SC and its Japanese partner Yakult Honsha in several other cancer indications . It has demonstrated significant anti-tumor activity in various human xenograft mice tumor models, and in combination with established therapies – such as irinotecan or sorafenib – generated additive, synergistic anti-tumor effects .

属性

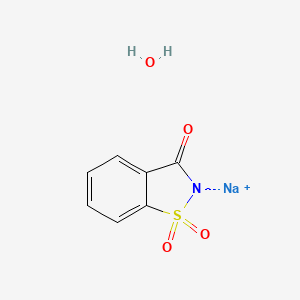

IUPAC Name |

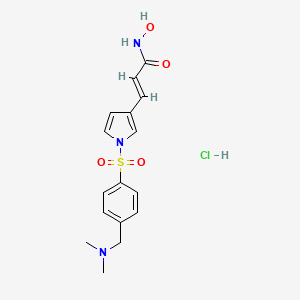

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H/b8-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXPKDRKHXARHY-HAAWTFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)